molecular formula C19H18Cl2N6OS B10964176 N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-[4-(pyrimidin-2-yl)piperazin-1-yl]acetamide

Cat. No.: B10964176
M. Wt: 449.4 g/mol
InChI Key: AQIBJWAKCJJFNL-UHFFFAOYSA-N
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Description

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE is a complex organic compound featuring a thiazole ring, a dichlorophenyl group, a pyrimidinyl group, and a piperazinyl group. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE typically involves multiple steps, starting with the formation of the thiazole ring. One common method involves the reaction of 2,4-dichlorophenyl isothiocyanate with α-bromoacetophenone to form the thiazole ring. This intermediate is then reacted with 2-pyrimidinylpiperazine under appropriate conditions to yield the final product .

Industrial Production Methods

Industrial production of this compound may involve optimization of reaction conditions to maximize yield and purity. This includes controlling temperature, solvent choice, and reaction time. The use of catalysts and purification techniques such as recrystallization or chromatography may also be employed to ensure the quality of the final product .

Chemical Reactions Analysis

Types of Reactions

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Scientific Research Applications

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and antiviral properties.

    Medicine: Investigated for its potential as a therapeutic agent in the treatment of various diseases, including cancer and infectious diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound may inhibit enzymes or receptors involved in critical biological processes, leading to its therapeutic effects. For example, it may inhibit the biosynthesis of bacterial cell walls or interfere with viral replication .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-[4-(2,4-DICHLOROPHENYL)-1,3-THIAZOL-2-YL]-2-[4-(2-PYRIMIDINYL)-1-PIPERAZINYL]ACETAMIDE is unique due to its specific combination of functional groups, which confer distinct biological activities and chemical properties. Its structure allows for diverse interactions with biological targets, making it a valuable compound for research and development .

Properties

Molecular Formula

C19H18Cl2N6OS

Molecular Weight

449.4 g/mol

IUPAC Name

N-[4-(2,4-dichlorophenyl)-1,3-thiazol-2-yl]-2-(4-pyrimidin-2-ylpiperazin-1-yl)acetamide

InChI

InChI=1S/C19H18Cl2N6OS/c20-13-2-3-14(15(21)10-13)16-12-29-19(24-16)25-17(28)11-26-6-8-27(9-7-26)18-22-4-1-5-23-18/h1-5,10,12H,6-9,11H2,(H,24,25,28)

InChI Key

AQIBJWAKCJJFNL-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1CC(=O)NC2=NC(=CS2)C3=C(C=C(C=C3)Cl)Cl)C4=NC=CC=N4

Origin of Product

United States

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